2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Overview
Description
2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one is a heterocyclic compound that features both an oxazole and a thiophene ring
Mechanism of Action
Target of Action
2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one primarily targets specific enzymes or receptors involved in inflammatory and microbial processes. These targets often include cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, and microbial enzymes essential for bacterial survival .
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity. For instance, by inhibiting COX enzymes, it reduces the production of prostaglandins, which are mediators of inflammation and pain. This interaction leads to a decrease in inflammatory responses and provides antimicrobial effects by disrupting essential bacterial processes .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to reduced synthesis of prostaglandins and thromboxanes. This results in decreased inflammation, pain, and fever. Additionally, the compound’s antimicrobial action disrupts bacterial cell wall synthesis and protein production, leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys. Its bioavailability is influenced by factors such as solubility and stability in the gastrointestinal tract .
Result of Action
At the molecular level, the compound’s action results in the inhibition of enzyme activity, leading to reduced production of inflammatory mediators and bacterial cell death. At the cellular level, this translates to decreased inflammation, pain relief, and antimicrobial effects, contributing to its therapeutic efficacy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic or basic environments can affect its solubility and absorption, while high temperatures may impact its stability. The presence of other drugs or food can also alter its pharmacokinetic properties, affecting its overall effectiveness .
: Information synthesized from various sources on the mechanism of action of thiophene derivatives and their pharmacological properties.
Preparation Methods
The synthesis of 2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one typically involves the condensation of thiophene derivatives with oxazole precursors. One common method includes the reaction of 2-thiophenecarboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by cyclization to form the oxazole ring .
Chemical Reactions Analysis
2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can reduce the oxazole ring to form corresponding amines.
Scientific Research Applications
2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one can be compared with other thiophene and oxazole derivatives:
Thiophene Derivatives: Compounds like 2-Butylthiophene and 2-Octylthiophene are used in the synthesis of anticancer and anti-atherosclerotic agents, respectively.
Oxazole Derivatives: Compounds such as 2,4-Dimethyl-1,3-oxazole are used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combined structural features of both thiophene and oxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-6-10-8(9(11)12-6)5-7-3-2-4-13-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIJNQKPASQIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CS2)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327484 | |
Record name | 2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83396-71-8 | |
Record name | 2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.